![molecular formula C13H9N3O3S B13932301 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 1173927-25-7](/img/structure/B13932301.png)
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, with a nitrobenzyl substituent at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiazole and pyrimidine precursors under specific conditions. For example, the reaction may involve the use of a base such as sodium methoxide in refluxing butanol to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amino derivative.
Substitution of Benzyl Group: The major products would depend on the substituent introduced, such as alkyl or aryl derivatives.
Applications De Recherche Scientifique
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new therapeutic agents due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer processes, while the thiazolo[3,2-a]pyrimidine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Another fused heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a pyrimidine core fused to a pyridine ring.
Uniqueness
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the nitrobenzyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for developing novel compounds with specific biological and material applications.
Propriétés
Numéro CAS |
1173927-25-7 |
|---|---|
Formule moléculaire |
C13H9N3O3S |
Poids moléculaire |
287.30 g/mol |
Nom IUPAC |
6-[(3-nitrophenyl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H9N3O3S/c17-12-10(8-14-13-15(12)4-5-20-13)6-9-2-1-3-11(7-9)16(18)19/h1-5,7-8H,6H2 |
Clé InChI |
HAUHZWPJVZLMLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C3N(C2=O)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


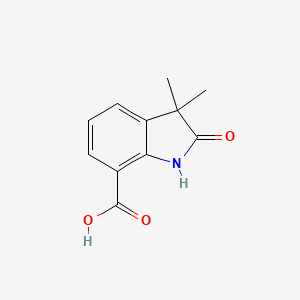

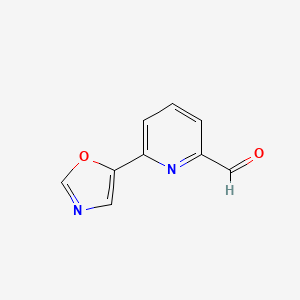
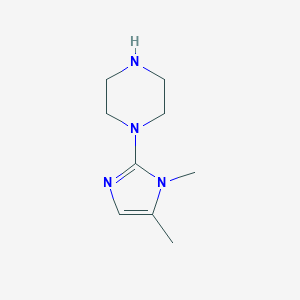

![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)
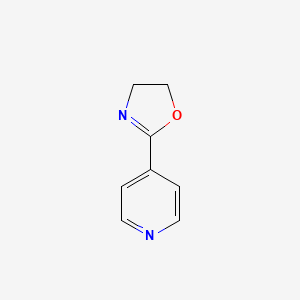
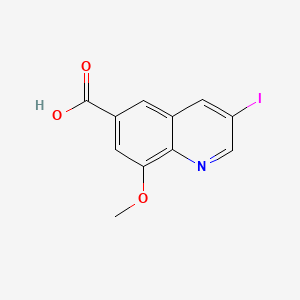
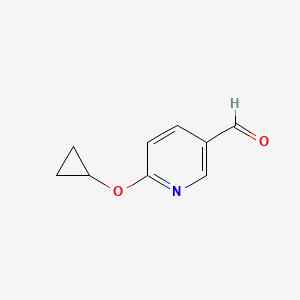

![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
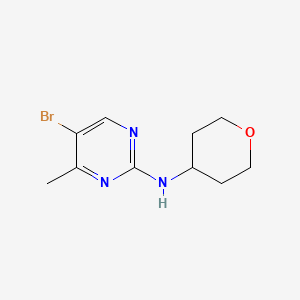
![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)

